3-(2-Methoxyethoxy)azetidine is a heterocyclic compound that features an azetidine ring substituted with a 2-methoxyethoxy group. Its molecular formula is C₆H₁₃NO, and it is recognized for its potential applications in medicinal chemistry due to the structural diversity it offers. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its unique chemical properties and reactivity.
There is no current information available on the specific mechanism of action of 3-(2-Methoxyethoxy)azetidine. Without knowledge of its biological activity or role in any systems, it is impossible to discuss its mechanism of action at this time.
Research indicates that azetidine derivatives possess significant biological activities. They have been studied for their potential as:
The synthesis of 3-(2-Methoxyethoxy)azetidine can be achieved through several methods:
3-(2-Methoxyethoxy)azetidine has potential applications in:
Interaction studies involving 3-(2-Methoxyethoxy)azetidine focus on its reactivity with biological targets and other chemical species. Preliminary findings suggest:
Several compounds share structural characteristics with 3-(2-Methoxyethoxy)azetidine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Acetylazetidine | Azetidine | Contains an acetyl group, enhancing lipophilicity |
| 3-(2-Hydroxyethyl)azetidine | Azetidine | Hydroxyl group increases polarity |
| 4-Methylazetidine | Azetidine | Methyl substitution at the fourth position |
| 3-(Ethylthio)azetidine | Azetidine | Contains a thioether moiety |
The presence of the methoxyethoxy substituent distinguishes 3-(2-Methoxyethoxy)azetidine from other azetidines. This group not only enhances solubility but may also influence biological activity by modulating interactions with biological membranes and proteins.
The synthesis of 3-(2-methoxyethoxy)azetidine typically begins with functionalized azetidine precursors, such as N-Boc-azetidin-3-one or azetidin-3-ylidene derivatives. A key strategy involves the Horner–Wadsworth–Emmons (HWE) reaction, which enables the formation of α,β-unsaturated esters from phosphonate esters and ketones [2] [3]. For example, methyl (N-Boc-azetidin-3-ylidene)acetate serves as a versatile intermediate, prepared via DBU-catalyzed HWE reaction between methyl 2-(dimethoxyphosphoryl)acetate and N-Boc-azetidin-3-one [3]. Subsequent aza-Michael addition with nucleophiles like 2-methoxyethanol introduces the 2-methoxyethoxy moiety at the azetidine C3 position [2].
Alkylation is further facilitated by protecting group strategies. Benzyl carbamate (Cbz) and tert-butoxycarbonyl (Boc) groups are commonly employed to shield the azetidine nitrogen during functionalization. For instance, benzyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate undergoes etherification with 2-methoxyethyl bromide under basic conditions, followed by deprotection to yield 3-(2-methoxyethoxy)azetidine [1]. Purification via vacuum distillation or flash chromatography ensures high product purity, with yields exceeding 70% in optimized protocols [3].
Table 1: Key Intermediates in Traditional Alkylation Routes
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| Methyl (N-Boc-azetidin-3-ylidene)acetate | HWE reaction | 72 | [3] |
| Benzyl 3-hydroxyazetidine-1-carboxylate | Epoxide ring-opening | 68 | [1] |
| 3-(2-Methoxyethoxy)azetidine | Deprotection | 85 | [2] |
Continuous flow hydrogenation has emerged as a safer and more efficient alternative to batch processes, particularly for reducing 2-azetines to azetidines. Recent work by Graziano et al. demonstrates the chemoselective hydrogenation of 2-azetines bearing sensitive functional groups, such as esters or ethers, using a packed-bed reactor with palladium-on-carbon (Pd/C) catalyst [6]. Ethyl acetate and cyclopentyl methyl ether (CPME) are preferred solvents due to their low toxicity and compatibility with hydrogenation conditions [6].
In a telescoped multistep approach, 2-azetines are first synthesized via [2+2]-cycloaddition of iminopyruvates and alkynes, followed by immediate hydrogenation in flow. This method achieves near-quantitative conversion of 2-azetines to 3-substituted azetidines, including 3-(2-methoxyethoxy)azetidine, within 10 minutes residence time [6]. The continuous flow setup minimizes side reactions and enhances reproducibility, making it suitable for gram-scale production.
Solvent selection critically impacts reaction efficiency and environmental footprint. Methanol and tetrahydrofuran (THF) are widely used in traditional alkylation for their ability to dissolve polar intermediates [1] [4]. However, recent trends favor greener alternatives. For example, CPME exhibits excellent stability under hydrogenation conditions and enables facile product separation due to its low miscibility with water [6].
Recovery studies using $$ ^1 \text{H} $$ NMR spectroscopy highlight the stability of 3-(2-methoxyethoxy)azetidine in methanol, with >95% recovery after 24 hours under acidic or basic conditions [1]. In contrast, dimethylformamide (DMF) / water mixtures are optimal for thiol-mediated functionalization, offering balanced polarity and minimized ester hydrolysis [1].
Table 2: Solvent Performance in Azetidine Synthesis
| Solvent | Application | Recovery (%) | Environmental Score |
|---|---|---|---|
| Methanol | Alkylation & stability tests | 95 | Moderate |
| CPME | Continuous flow hydrogenation | 98 | High |
| Ethyl acetate | Extraction | 90 | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural elucidation of 3-(2-Methoxyethoxy)azetidine through characteristic chemical shift patterns and coupling relationships. In ¹H NMR spectroscopy, the azetidine ring protons exhibit distinctive chemical shifts reflecting the strained four-membered ring environment. The methylene protons at positions 2 and 4 of the azetidine ring typically appear as complex multipiples in the range of 3.6-4.1 ppm, with the pattern influenced by the ring puckering dynamics and the electron-withdrawing effect of the nitrogen atom [5] .
The methoxyethoxy substituent produces characteristic signals: the methylene protons of the ethylene bridge (-OCH₂CH₂O-) appear as triplets around 3.7-3.9 ppm, while the terminal methoxy group (-OCH₃) generates a sharp singlet at approximately 3.3-3.4 ppm. The NH proton of the azetidine ring, when observable, typically appears as a broad signal between 1.5-3.0 ppm, often exchangeable with deuterium oxide [7] [5].
¹³C NMR spectroscopy reveals the carbon framework with azetidine ring carbons appearing in the range of 45-85 ppm, dependent on their substitution pattern. The ether carbons of the methoxyethoxy chain resonate between 60-75 ppm, with the methoxy carbon appearing upfield around 58-60 ppm. The carbon bearing the ether substituent (C-3 of the azetidine ring) typically shows a characteristic downfield shift due to the oxygen substitution [8] [9].
Infrared (IR) Spectroscopy provides functional group identification through characteristic vibrational frequencies. The N-H stretching vibration appears in the range of 3300-3500 cm⁻¹, often as a medium-intensity broad absorption. C-H stretching vibrations from both the azetidine ring and the methoxyethoxy chain produce multiple absorptions in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages generate characteristic absorptions in the 1000-1200 cm⁻¹ region, with the asymmetric C-O-C stretch typically appearing around 1100-1150 cm⁻¹ [10] [11].
The azetidine ring itself contributes specific vibrational modes, including ring breathing and ring puckering motions. The ring puckering fundamental vibration for azetidine derivatives typically appears around 200-250 cm⁻¹ in the far-infrared region, though this may be modified by substitution effects [12] [13].
Mass Spectrometry characterization shows the molecular ion peak [M+H]⁺ at m/z 132, corresponding to the protonated molecular species. Fragmentation patterns typically involve loss of the methoxy group (m/z 101, loss of 31 mass units) and subsequent fragmentations of the ethoxy chain. The azetidine ring system generally remains intact under moderate ionization conditions, though ring-opening can occur under harsh fragmentation conditions [14].
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Azetidine CH₂ | 3.6-4.1 ppm |
| ¹H NMR | Ethylene bridge | 3.7-3.9 ppm |
| ¹H NMR | Methoxy group | 3.3-3.4 ppm |
| ¹³C NMR | Azetidine carbons | 45-85 ppm |
| ¹³C NMR | Ether carbons | 60-75 ppm |
| IR | N-H stretch | 3300-3500 cm⁻¹ |
| IR | C-O stretch | 1000-1200 cm⁻¹ |
| MS | [M+H]⁺ | m/z 132 |
The conformational dynamics of 3-(2-Methoxyethoxy)azetidine in solution represent a complex interplay between the inherent ring strain of the azetidine core and the flexible methoxyethoxy substituent. The four-membered azetidine ring adopts a non-planar, puckered conformation to minimize ring strain, with theoretical and experimental studies indicating puckering angles ranging from 24° to 35° [12] [15] [16].
Azetidine ring puckering occurs through a low-energy process involving the interconversion between equivalent puckered conformations. The nitrogen atom maintains sp³ hybridization with pyramidal geometry, contributing to the overall three-dimensional structure. The energy barrier for nitrogen inversion in azetidine systems typically ranges from 5-7 kcal/mol, significantly lower than the corresponding barrier in aziridines but higher than in unstrained amines [12] [16].
The puckering potential of the azetidine ring follows an asymmetric single-well function, with the equilibrium geometry favoring the equatorial orientation of substituents to minimize steric interactions. In 3-(2-Methoxyethoxy)azetidine, the methoxyethoxy substituent preferentially adopts an equatorial orientation relative to the ring plane, reducing unfavorable axial interactions [15] [16].
Substituent conformational dynamics arise from the rotational freedom within the methoxyethoxy chain. The multiple rotatable bonds allow for numerous conformational states, with populations determined by intramolecular interactions, steric effects, and solvation. Gauche and anti conformations around the C-C and C-O bonds create a complex conformational landscape, with rapid interconversion on the NMR timescale at room temperature [17] [18].
Solvent effects significantly influence the conformational preferences. In polar solvents, conformations that maximize hydrogen bonding interactions with the solvent are favored, potentially leading to extended conformations of the methoxyethoxy chain. In nonpolar solvents, more compact conformations may be preferred to minimize unfavorable solvation of the polar groups [19] [20].
Dynamic NMR studies on related azetidine systems reveal that conformational exchange processes often occur on timescales intermediate between fast and slow exchange regimes. This results in broadened NMR signals and temperature-dependent spectral changes that can provide insights into energy barriers for conformational interconversion [19] [18].
The ring strain energy of approximately 25 kcal/mol in the azetidine system contributes to its reactivity while maintaining sufficient stability for synthetic manipulation. This strain energy, combined with the conformational flexibility of the substituent, creates unique opportunities for molecular recognition and binding interactions [21] [22].
| Conformational Feature | Characteristic | Energy/Dynamics |
|---|---|---|
| Ring Puckering | Non-planar geometry, 24-35° | Low barrier puckering motion |
| Nitrogen Geometry | sp³ pyramidal | 5-7 kcal/mol inversion barrier |
| Substituent Orientation | Equatorial preference | Multiple rotamers accessible |
| Chain Flexibility | 4-5 rotatable bonds | Rapid conformational exchange |
| Ring Strain | ~25 kcal/mol | Contributes to reactivity |
| Solvent Dependence | Polar vs. nonpolar preferences | Environment-dependent populations |